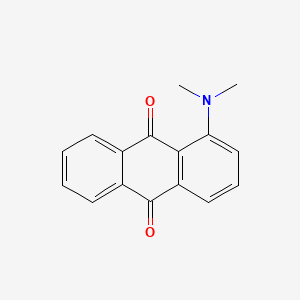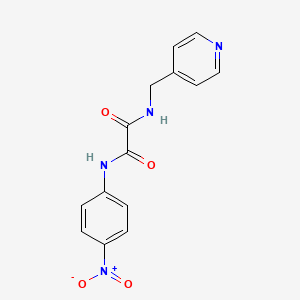
1-(dimethylamino)anthra-9,10-quinone
Vue d'ensemble
Description
1-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMANQ is a redox-active compound that can undergo reversible electron transfer reactions, making it a valuable tool for studying various biological processes.
Mécanisme D'action
1-(dimethylamino)anthra-9,10-quinone acts as a redox-active probe by undergoing reversible electron transfer reactions with other molecules. The compound can accept or donate electrons, depending on the redox potential of the other molecule. This compound has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In plants, this compound has been shown to affect photosynthesis and the expression of genes involved in stress response. In animals, this compound has been shown to have neuroprotective effects and to modulate the activity of various enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(dimethylamino)anthra-9,10-quinone has several advantages as a redox-active probe for studying biological processes. It is highly soluble in organic solvents and can be easily incorporated into various experimental systems. This compound has a high redox potential, making it suitable for studying electron transfer reactions in biological systems. However, this compound has some limitations, such as its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Orientations Futures
There are several future directions for research involving 1-(dimethylamino)anthra-9,10-quinone. One area of interest is the development of new this compound derivatives with improved properties such as increased solubility and lower toxicity. Another area of interest is the use of this compound as a tool for studying oxidative stress and its role in various diseases such as cancer and neurodegenerative disorders. Finally, this compound can be used as a probe for studying the mechanism of action of various enzymes and the development of new enzyme inhibitors.
Applications De Recherche Scientifique
1-(dimethylamino)anthra-9,10-quinone has been extensively used in scientific research as a redox-active probe for studying various biological processes such as electron transfer reactions, enzyme kinetics, and oxidative stress. This compound has been used to study the electron transfer reactions in photosynthesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular processes.
Propriétés
IUPAC Name |
1-(dimethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBHVZCSYIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385623 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5960-55-4 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)
